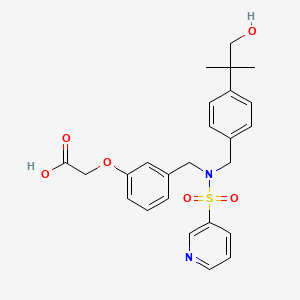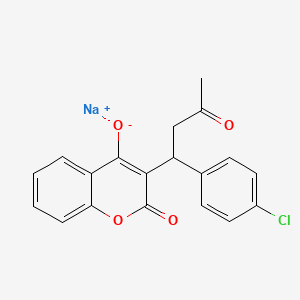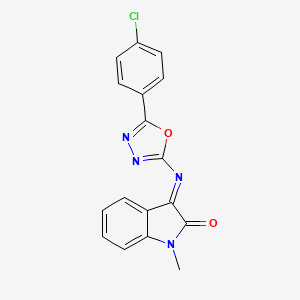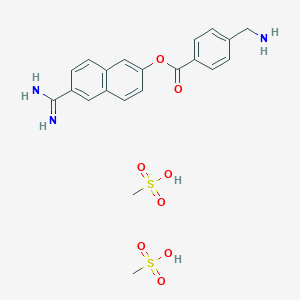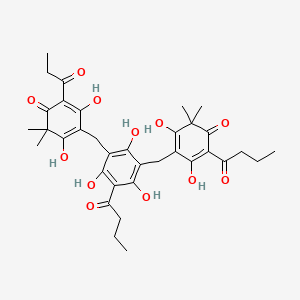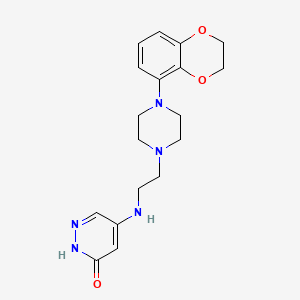
Impel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium octaborate is a borate of sodium, a chemical compound composed of sodium, boron, and oxygen. It is a colorless crystalline solid that is soluble in water. The compound is often used in its tetrahydrate form, which is a white, odorless powder. Disodium octaborate is commonly used as an insecticide, fungicide, algicide, fire retardant, and as a boron micronutrient additive in fertilizers .
Preparation Methods
Disodium octaborate can be synthesized through various methods. One common method involves crystallizing the anhydrous form from a molten mixture of sodium oxide and boric oxide . Another method is the one-step boric acid method, which involves placing boric acid, a sodium-containing chemical product, water, and an impurity removal agent in a reactor. The mixture is then stirred and heated at temperatures between 60 to 120 degrees Celsius for 0.5 to 2 hours . The product is then filtered and dried to obtain disodium octaborate tetrahydrate .
Chemical Reactions Analysis
Disodium octaborate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: Disodium octaborate can undergo substitution reactions where boron atoms are replaced by other elements or groups.
Hydrolysis: In aqueous solutions, disodium octaborate can hydrolyze to form boric acid and other borate species.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium octaborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other boron-containing compounds.
Biology: The compound is used in studies related to enzyme inhibition and cellular processes.
Industry: It is widely used in the construction industry for wood preservation, fire retardancy, and as a component in adhesives and sealants
Mechanism of Action
The mechanism of action of disodium octaborate involves disrupting the enzyme and digestive systems of insects. In the treatment of wood-decaying insects like termites or carpenter ants, disodium octaborate prevents these pests from being able to digest the wood they depend on for survival . In plants, it improves cell division at root tips, leaf and bud development, and regulates hormone levels .
Comparison with Similar Compounds
Disodium octaborate is similar to other borate compounds such as boric acid, sodium tetraborate, and sodium metaborate. it is unique in its specific applications and effectiveness:
Boric Acid: Used primarily as an antiseptic and insecticide.
Sodium Tetraborate (Borax): Commonly used in cleaning products and as a flux in metallurgy.
Sodium Metaborate: Used in the production of borosilicate glass and as a corrosion inhibitor.
Disodium octaborate stands out due to its high solubility in water and its effectiveness as a wood preservative and fire retardant .
Properties
CAS No. |
12008-41-2 |
|---|---|
Molecular Formula |
B8Na2O13 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane |
InChI |
InChI=1S/B8O13.2Na/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;/q-2;2*+1 |
InChI Key |
CGCGPGRQKOPVHP-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].[Na+].[Na+] |
Color/Form |
Crystalline rod |
physical_description |
Liquid; Other Solid; Dry Powder |
Related CAS |
12280-03-4 (Na2B8O13) |
solubility |
Dissolves rapidly in water ... easily forms viscous supersaturated solutions at elevated temperatures. Solubility at 30 degC: 21.9wt % /Disodium octaborate tetrahydrate/ Solubility: 9.5 g/100 g water /Disodium octaborate tetrahydrate/ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



